Azathramycin Azathramycin Azathramycin is a novel intermediate of Azithromycin which acts as an antibiotic.
Brand Name: Vulcanchem
CAS No.: 76801-85-9
VCID: VC21343759
InChI: InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3
SMILES: CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Molecular Formula: C37H70N2O12
Molecular Weight: 735.0 g/mol

Azathramycin

CAS No.: 76801-85-9

Cat. No.: VC21343759

Molecular Formula: C37H70N2O12

Molecular Weight: 735.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Azathramycin - 76801-85-9

CAS No. 76801-85-9
Molecular Formula C37H70N2O12
Molecular Weight 735.0 g/mol
IUPAC Name 11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one
Standard InChI InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)38-18-19(2)16-35(8,44)32(51-34-28(40)25(39(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3
Standard InChI Key HRKNNHYKWGYTEN-UHFFFAOYSA-N
Isomeric SMILES CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
SMILES CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Canonical SMILES CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Appearance Off-White Solid
Melting Point 126-136°C

Identification and Background

Azithromycin is a broad-spectrum macrolide antibiotic that received FDA approval in 1991. It features a long half-life and high tissue penetration capabilities, making it effective for treating various bacterial infections . The compound is structurally related to erythromycin and is formally known as 9-deoxo-9a-aza-9a-methyl-9a-homoerythromycin .

Available under several brand names including Azasite, Zithromax, and Zmax, azithromycin is primarily used to treat respiratory, enteric, and genitourinary infections. In some cases, it may be prescribed instead of other macrolides for sexually transmitted and enteric infections .

Chemical Synthesis

The synthesis of azithromycin follows a specific process as documented in patent literature. The method begins with Erythromycin A (E) oxime as the starting material, following a "one kettle way" approach to synthesize demethyl azithromycin as a key intermediate, before proceeding to methylation and recrystallization to obtain azithromycin dihydrate .

Synthetic Methodology

The synthesis process involves several critical steps:

  • Beckmann rearrangement

  • Reduction

  • Boric acid ester hydrolysis

  • Methylation using formaldehyde-formic acid system

  • Recrystallization to obtain high-purity azithromycin dihydrate

The detailed embodiment as described in the patent demonstrates a procedure using specific reagents and conditions. In one example, the process involves:

  • Combining Erythromycin A (E) oxime with methyl alcohol

  • Adding Tosyl chloride under controlled pH conditions

  • Subsequently adding diethylamine and POTASSIUM BOROHYDRIDE aqueous solution

  • Following several extraction and purification steps

  • Methylating using formaldehyde and formic acid

  • Final recrystallization to yield the pure compound

Pharmacological Properties and Mechanism of Action

Anti-inflammatory and Immunomodulatory Effects

Azithromycin exhibits significant anti-inflammatory and immunomodulatory properties beyond its antimicrobial activity. These effects occur through several mechanisms:

  • Suppression of proinflammatory cytokines

  • Enhancement of anti-inflammatory cytokine production

  • Suppression of nuclear factor-kappa B (NF-κB)

  • Reduction of chemokine receptor CXCR4 signaling

Research indicates that azithromycin can decrease the release of pro-inflammatory cytokines including TNF-alpha, IL-1β, IL-6, and IL-8, while increasing levels of the anti-inflammatory cytokine IL-10. This cytokine modulation helps control potential tissue damage during inflammatory processes .

Clinical Efficacy

Antimicrobial Applications

Azithromycin has been studied for its efficacy in various infections, including multi-drug resistant (MDR) Pseudomonas aeruginosa ventilator-associated pneumonia (VAP). Clinical studies have reported varying effectiveness rates when azithromycin is used in combination with other antimicrobials .

Table 1: Clinical Efficacy of Azithromycin-Containing Combination Therapies for MDR P. aeruginosa VAP

CombinationEfficacy Rate
Meropenem + Azithromycin69.2% (9/13)
Cefoperazone/Sulbactam + Azithromycin60% (6/10)
Three-drug combinations containing Azithromycin69.2% (9/13)

These results demonstrate meaningful clinical responses with azithromycin-containing regimens, though comparisons with other combination therapies showed no statistically significant differences in many cases .

Pharmacokinetics and Drug Interactions

Azithromycin features distinctive pharmacokinetic properties that contribute to its clinical utility. The drug demonstrates:

  • Long elimination half-life

  • High degree of tissue penetration

  • Concentration in phagocytes, allowing delivery to sites of infection

These properties enable less frequent dosing schedules compared to many other antibiotics, with typical treatment courses for respiratory infections lasting 3-5 days.

Clinical Applications and Dosage

Azithromycin is typically administered according to specific dosing protocols depending on the indication. For example, in the context of the clinical studies examined:

  • Initial dose: 500 mg on the first day (oral or intravenous)

  • Maintenance dose: 250 mg daily

  • Duration: Completing 5 days of treatment

For efficacy assessment, a patient was considered exposed to azithromycin if they received at least three doses of the drug .

The comprehensive review of available scientific literature does not reveal information about a compound specifically named "Azathramycin." Instead, the search results consistently reference azithromycin, a well-established macrolide antibiotic with broad clinical applications.

Azithromycin demonstrates significant antimicrobial activity along with anti-inflammatory and immunomodulatory properties. It has been investigated for various applications including respiratory infections, dermatological conditions, and more recently, COVID-19 (though without demonstrated benefit in the latter).

The synthesis of azithromycin follows a well-defined process starting with Erythromycin A oxime, proceeding through demethylation and subsequent methylation steps. Its clinical efficacy varies by indication and combination therapy approach, with documented effectiveness against certain bacterial infections when used appropriately.

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